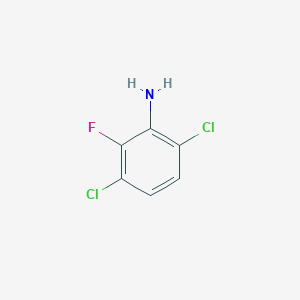

3,6-Dichloro-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMHNBIMWNQSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302624 | |

| Record name | 3,6-Dichloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-56-1 | |

| Record name | 3,6-Dichloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,6 Dichloro 2 Fluoroaniline and Analogues

Strategic Approaches to Regioselective Halogenation of Aniline (B41778) Precursors

The introduction of multiple halogen atoms onto an aniline ring in a specific, controlled manner presents a significant synthetic challenge. The powerful activating and ortho-, para-directing nature of the amino group can often lead to a mixture of products and over-halogenation. byjus.com Consequently, strategic approaches are required to achieve the desired regioselectivity.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of anilines, the lone pair of electrons on the nitrogen atom strongly activates the ring, making it highly susceptible to attack by electrophiles like halogens. byjus.com This high reactivity means that direct halogenation of aniline with reagents like bromine water proceeds uncontrollably to yield 2,4,6-tribromoaniline (B120722) as a precipitate at room temperature. byjus.com

To control the reaction, the activating effect of the amino group must be moderated. This is commonly achieved by protecting the amine, for instance, through acetylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which allows for more controlled, stepwise halogenation.

The general mechanism involves the generation of a potent electrophile, often assisted by a Lewis acid catalyst for chlorination or bromination (e.g., FeCl₃, AlCl₃). wikipedia.orgyoutube.com The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. makingmolecules.com Aromaticity is then restored by the loss of a proton from the site of substitution. makingmolecules.com For highly activated rings like anilines, a Lewis acid catalyst may not be necessary. youtube.com

Recent methodologies have also explored the use of copper(II) halides in ionic liquids for the direct, regioselective para-halogenation of unprotected anilines under mild conditions, avoiding the need for protection-deprotection steps. nih.govbeilstein-journals.org

| Substrate | Reaction Time | Yield of 4-Bromo Product | Detected Isomer in Crude Mixture | Conditions |

|---|---|---|---|---|

| 2-methylaniline | 1 h | 95% | — | 3 equiv. CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide at room temperature. nih.gov |

| 2-methoxyaniline | 1 h | 95% | — | |

| 2-fluoroaniline | 0.5 h | 91% | 1.2% | |

| 3-fluoroaniline | 10 min | 90% | — | |

| 2-nitroaniline | 3 h | 88% | — |

To synthesize a polysubstituted aniline like 3,6-dichloro-2-fluoroaniline, a sequential halogenation strategy is essential. This involves a multi-step process where the directing effects of existing substituents are leveraged to introduce new groups at specific positions.

A common strategy involves blocking the highly reactive para-position relative to the amino group, thereby directing subsequent electrophilic substitution to the ortho positions. googleapis.com For example, the synthesis of 2,6-dichloroanilines can be achieved by first protecting the para-position through bromination. The resulting 4-bromoanilide can then be chlorinated at the two ortho positions. The final step involves the reductive removal of the bromine atom (de-bromination) and hydrolysis of the anilide protecting group to yield the desired 2,6-dichloroaniline. googleapis.com

Another approach involves leveraging the special reactivity of N,N-dialkylaniline N-oxides. nih.govnih.gov Treatment of these N-oxides with thionyl chloride or thionyl bromide can achieve selective ortho-chlorination or para-bromination, respectively, providing access to halogenated anilines that are otherwise difficult to obtain. nih.govnih.gov This method relies on a temporary increase in the oxidation level of the aniline nitrogen, which alters its directing properties and reactivity. nih.gov

Reductive Pathways for Nitro-Substituted Aromatic Precursors

A prevalent and effective strategy for synthesizing haloanilines involves the reduction of a corresponding nitroaromatic precursor. For this compound, the logical precursor is 3,6-dichloro-2-fluoronitrobenzene. The primary challenge in this transformation is the selective reduction of the nitro group without affecting the carbon-halogen bonds.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups to amines. koreascience.kr The process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Palladium and platinum are among the most effective catalysts for this transformation, often supported on activated carbon (Pd/C or Pt/C). koreascience.krgoogle.com

The reaction is influenced by several factors, including hydrogen pressure, temperature, solvent, and the presence of additives. google.comkorea.ac.kr For instance, the hydrogenation of o-chloronitrobenzene to produce 2,2'-dichlorohydrazobenzene (a precursor to 3,3'-dichlorobenzidine) is highly sensitive to the concentration of base and catalyst. koreascience.krresearchgate.net While effective, a common side reaction in the hydrogenation of halonitroaromatics is hydrodehalogenation, where a carbon-halogen bond is cleaved and replaced with a hydrogen atom. google.com This reduces the yield of the desired haloaniline and complicates purification.

To overcome the problem of hydrodehalogenation, significant research has focused on developing chemoselective reduction methods that target the nitro group while leaving halogen substituents intact.

One successful approach is the use of modified catalysts, such as sulfided platinum catalysts. nih.gov These catalysts have been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation byproducts, even at low temperatures and pressures. nih.gov

Metal-free reduction systems have also emerged as powerful alternatives. A method using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with an organocatalyst can achieve a rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org This system demonstrates excellent functional group tolerance, preserving halogens, carbonyls, and other sensitive moieties. acs.orgorganic-chemistry.org Other metal-free protocols, such as using elemental sulfur and a mild base, have also been developed to reduce nitroarenes with good tolerance for reducible functional groups. researchgate.net Iron-based catalyst systems, often paired with silanes or formic acid, provide another avenue for chemoselective nitro reduction, avoiding the use of precious metals and harsh conditions. researchgate.net

| Reagent/Catalyst System | Key Features | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Sulfided Platinum Catalyst | Low catalyst loading (<0.1 mol%); minimal hydrodehalogenation. | Activated heteroaryl halides. | nih.gov |

| Tetrahydroxydiboron [B₂(OH)₄] / 4,4′-bipyridine | Metal-free; rapid reaction (5 min) at room temperature. | Halogen, vinyl, ethynyl, carbonyl. | acs.org |

| Elemental Sulfur / Mild Base | Metal-free; hydrogen transfer process. | Halogen, methoxy, methyl, nitrile, aldehyde, ketone. | researchgate.net |

| Iron(III) catalyst / Silane | Bench-stable iron catalyst; chemoselective. | Ketone, ester, amide, nitrile, sulfonyl, aryl halide. | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing polysubstituted aromatic rings. Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (typically a halogen). nih.gov

This strategy is particularly useful for introducing fluorine atoms into an aromatic ring, a process known as fluorodenitration or halo-exchange fluorination. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be synthesized via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org The resulting product can then undergo a second SNAr reaction where the fluorine atom is displaced by other nucleophiles. beilstein-journals.org

In the context of synthesizing precursors for this compound, a key step could involve the SNAr reaction on a dichloronitrobenzene. The synthesis of 3-chloro-2-fluoroaniline (B1295074) can be achieved from 2,3-dichloronitrobenzene. chemicalbook.com In this process, a fluoride (B91410) ion source, such as potassium fluoride in dimethylformamide, displaces one of the chlorine atoms in an SNAr reaction to yield 3-chloro-2-fluoronitrobenzene. chemicalbook.com This intermediate is then reduced, typically using iron, to give the final 3-chloro-2-fluoroaniline. chemicalbook.com This highlights how SNAr and reductive pathways are often used sequentially to build complex aniline structures.

| Starting Material | Reagents | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | 1) Potassium fluoride, DMF 2) Iron | 3-Chloro-2-fluoronitrobenzene | 3-Chloro-2-fluoroaniline | 1) SNAr (Fluorination) 2) Nitro Reduction |

Regioselective Chlorine Displacement Reactions with Nitrogen Nucleophiles

One potential pathway to this compound involves the regioselective displacement of a chlorine atom from a suitable polychlorinated fluorinated benzene (B151609) precursor, such as 1,2,4-trichloro-3-fluorobenzene, via a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this approach hinges on the directing effects of the existing substituents, which govern the position of nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate, and thus the reaction's feasibility and regioselectivity, is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate. chemistrysteps.com

Both chlorine and fluorine are strongly electronegative and activate aromatic rings towards SNAr through their inductive effect (-I effect). The fluorine atom, being the most electronegative element, exerts a powerful activating effect, particularly at the positions ortho and para to it. chemistrysteps.comcore.ac.uk While halogens also possess a lone pair that can exert a deactivating resonance effect (+M effect), the inductive effect is dominant in activating the ring for nucleophilic attack. libretexts.org

For a precursor like 1,2,4-trichloro-3-fluorobenzene, the directing effects can be analyzed as follows:

The fluorine atom at C3: Strongly activates the ortho positions (C2 and C4) and the para position (C6, which is equivalent to C2).

Considering these factors, the C2 and C4 positions are the most activated sites for nucleophilic attack. Attack by a nitrogen nucleophile (e.g., ammonia (B1221849) or an ammonia equivalent) would preferentially occur at one of these positions. The specific regiochemical outcome would depend on the subtle interplay between the electronic activation and steric hindrance presented by the adjacent substituents. Computational studies on similar polyhalogenated systems have shown that predicting the precise regioisomer distribution often requires calculation of the relative stabilities of the isomeric intermediates or transition states. researchgate.netnih.gov The displacement of the chlorine at C4 would lead to 2,5-dichloro-3-fluoroaniline, while displacement at C2 would yield the target compound, this compound.

| Precursor | Activating Groups | Most Likely Sites of Nucleophilic Attack | Potential Product(s) |

| 1,2,4-Trichloro-3-fluorobenzene | -F at C3 (strong -I) | C2 (ortho to F) | This compound |

| -Cl at C1, C2, C4 (moderate -I) | C4 (ortho to F) | 2,5-Dichloro-3-fluoroaniline |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most powerful and versatile methods for forming carbon-nitrogen bonds. wikipedia.org This methodology is highly applicable for the synthesis of aryl amines from aryl halides, including heavily substituted and electron-deficient substrates that are often poor candidates for classical SNAr reactions. acsgcipr.org

The synthesis of this compound could be envisioned via the Buchwald-Hartwig amination of 1,2,4-trichloro-3-fluorobenzene. This reaction typically involves a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination, especially with challenging substrates like polychlorinated aryl chlorides, is critically dependent on the choice of ligand. The development of bulky, electron-rich biaryl phosphine ligands has been instrumental in expanding the scope of this reaction to include the coupling of aryl chlorides. nih.gov Ligands such as XPhos have demonstrated high efficacy in promoting the amination of sterically hindered and unreactive aryl chlorides. tcichemicals.com

A significant challenge in synthesizing primary anilines like this compound is that ammonia itself is often a poor coupling partner in these reactions. wikipedia.org To overcome this, various "ammonia equivalents" have been developed. Reagents such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), benzophenone (B1666685) imine, or even lithium amide (LiNH₂) can be used as the nitrogen source, with a subsequent hydrolysis step often required to reveal the primary amine. wikipedia.orgorganic-chemistry.org More recent advancements have led to the development of specialized ligand systems, such as KPhos, that allow for the direct and selective coupling of aqueous ammonia with aryl halides, suppressing common side reactions like hydroxylation. organic-chemistry.orgunimi.it

A plausible synthesis of this compound would involve the reaction of 1,2,4-trichloro-3-fluorobenzene with an ammonia equivalent in the presence of a palladium catalyst system. The regioselectivity of the C-N bond formation would be influenced by the relative reactivity of the different C-Cl bonds in the oxidative addition step.

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(dba)₂ | tcichemicals.com |

| Ligand | XPhos, DavePhos, KPhos, other biaryl phosphines | nih.govorganic-chemistry.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | tcichemicals.com |

| Nitrogen Source | Primary/secondary amines, LiN(SiMe₃)₂, Aqueous NH₃, LiNH₂ | organic-chemistry.orgunimi.it |

| Solvent | Toluene, Dioxane, THF | tcichemicals.com |

| Temperature | Room Temperature to Reflux (~25-110 °C) | tcichemicals.com |

Emerging Photoredox Catalysis for C-H Functionalization

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions using visible light as an energy source. conicet.gov.ar One of its significant applications is in direct C-H functionalization, which allows for the conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. This approach offers a highly atom-economical and step-efficient synthetic strategy.

The synthesis of this compound could potentially be achieved via a late-stage C-H chlorination of a suitable precursor, such as 3-chloro-2-fluoroaniline. Traditional electrophilic chlorination of anilines often suffers from poor regioselectivity, leading to mixtures of ortho and para products, as well as over-chlorination. rsc.org

Recent studies have demonstrated that a combination of photoredox and organo-catalysis can achieve highly regioselective C-H chlorination of anilines. rsc.org This dual catalytic system typically employs a photocatalyst (e.g., an iridium complex or an organic dye) that, upon excitation by visible light, initiates a single-electron transfer (SET) process. The chlorine source is often a mild reagent like N-chlorosuccinimide (NCS). organic-chemistry.org

The proposed mechanism involves the photocatalyst generating a reactive species that facilitates the formation of a nitrogen-centered radical from the aniline substrate. This radical can then undergo intramolecular hydrogen atom transfer (HAT) or interact with the chlorine source to achieve selective chlorination. The regioselectivity is often directed by an organocatalyst or the inherent electronic and steric properties of the substrate, favoring chlorination at a specific C-H bond, often ortho to the directing amino group. rsc.org This method provides excellent mono-chlorination selectivity and has been successfully applied to a variety of substituted anilines.

| Substrate | Photocatalyst | Chlorine Source | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile | 4CzIPN | NCS | 2-bromo-2,2-difluoroacetic acid, THF, Blue LED | 89% | rsc.org |

| 2-Amino-3-chlorobenzamide | 4CzIPN | NCS | 2-bromo-2,2-difluoroacetic acid, THF, Blue LED | 78% | rsc.org |

| 2,5-Difluoroaniline | 4CzIPN | NCS | 2-bromo-2,2-difluoroacetic acid, THF, Blue LED | 81% | rsc.org |

| Electron-deficient Toluene Derivatives | Acr⁺-Mes | NCS | DCM, Blue LED | Good | organic-chemistry.orgacs.org |

Spectroscopic and Computational Data for this compound Remains Elusive in Public Domain

A comprehensive search for spectroscopic and computational characterization data for the chemical compound this compound has yielded limited specific information, hindering a detailed analysis as per the requested scientific article structure. While general principles of spectroscopic analysis for similar compounds are well-established, specific, publicly available experimental or calculated data for this compound is not readily accessible in the surveyed scientific literature and databases.

Efforts to locate detailed research findings for the high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy of this specific isomer have been unsuccessful. Consequently, a thorough and scientifically accurate article focusing solely on the spectroscopic and computational characterization of this compound, as outlined in the user's request, cannot be generated at this time.

The intended article was to be structured around a detailed examination of the compound's spectroscopic properties, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would have involved an in-depth analysis of the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra to elucidate the structural details of the molecule. The analysis would have focused on the chemical shifts, coupling constants, and multiplicity of the aromatic and amine protons, the carbon framework, and the fluorine environment. Furthermore, the application of multi-dimensional NMR techniques for assigning connectivity was to be discussed.

Vibrational Spectroscopy: This section was planned to detail the molecular fingerprinting of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy, with a focus on the characteristic vibrational modes of its functional groups.

Despite extensive searches, the specific spectral data (chemical shifts, coupling constants, peak assignments, etc.) required to populate these sections with accurate and detailed research findings for this compound could not be located. While some commercial suppliers indicate the availability of a ¹H NMR spectrum for this compound, the data itself is not publicly displayed or published in accessible scientific literature.

Without this foundational data, any attempt to generate the requested article would rely on speculation and generalization from related compounds, which would not meet the required standards of scientific accuracy and specificity. Therefore, the generation of a thorough and informative article solely on the spectroscopic and computational characterization of this compound is not possible at this time.

Spectroscopic and Computational Characterization of 3,6 Dichloro 2 Fluoroaniline

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy for Vibrational Mode Analysis

The vibrational modes for aromatic amines are complex, but key regions of the spectrum can be assigned to specific molecular motions. The C-H stretching vibrations of the benzene (B151609) ring typically appear in the 3000–3100 cm⁻¹ region. ajeee.co.in The N-H stretching vibrations of the primary amine group are expected as well. Carbon-carbon stretching vibrations within the benzene ring usually result in bands between 1400 and 1650 cm⁻¹. researchgate.net

The presence of heavy halogen substituents significantly influences the spectrum. The C-Cl stretching vibrations are known to produce strong peaks in the lower frequency region, typically between 505 and 715 cm⁻¹. ajeee.co.in Furthermore, carbon-halogen vibrational modes, including C-F in-plane and out-of-plane bending, contribute to the spectral features in the 1000 - 600 cm⁻¹ region. scirp.orgresearchgate.net The NH₂ wagging mode is also identifiable, often observed around 560 ± 10 cm⁻¹. scirp.org A complete vibrational assignment is often supported by computational methods, such as Density Functional Theory (DFT), which can predict harmonic vibrational frequencies. nih.gov

Table 1: Predicted Vibrational Modes for 3,6-Dichloro-2-fluoroaniline and their Typical Raman Shifts

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching | 3000 - 3100 |

| C-C Stretching (Aromatic) | 1400 - 1650 |

| C-F Bending | 1000 - 600 |

| C-Cl Stretching | 505 - 715 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The mass spectrum of this compound, with a nominal molecular mass of 180 u, would exhibit a characteristic molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will display a distinctive pattern. The peak corresponding to the molecule with two ³⁵Cl isotopes (M) will be the most abundant, followed by a peak at M+2 (one ³⁵Cl, one ³⁷Cl) and a smaller peak at M+4 (two ³⁷Cl isotopes).

The fragmentation pattern provides structural information. Common fragmentation pathways for halogenated aromatic amines include the loss of a chlorine atom, leading to a fragment ion at [M-Cl]⁺. Subsequent loss of other substituents or ring fragmentation can also occur. The fragmentation of related dichloroanilines shows the molecular ion as a prominent peak, confirming the stability of the aromatic system. nist.gov The fragmentation process in EI-MS is a key tool for identifying unknown molecular structures by comparing the observed spectrum to reference libraries. arxiv.orgchemrxiv.org

Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 180 (and 182, 184) | [C₆H₄³⁵Cl₂FN]⁺ | Molecular Ion (M⁺) with isotopic peaks |

| 145 | [M-Cl]⁺ | Loss of a Chlorine atom |

| 125 | [M-Cl-F-H]⁺ | Loss of Cl, followed by loss of HF |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion. For this compound (C₆H₄Cl₂FN), the calculated monoisotopic exact mass is 178.9701 Da.

This exact mass measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. HRMS is an indispensable tool in modern analytical chemistry, particularly for identifying unknown compounds in complex mixtures and confirming the synthesis of new chemical entities. mdpi.comnih.gov The ability of HRMS instruments to operate in data-independent acquisition modes allows for the collection of comprehensive data, enabling retrospective analysis as new compounds are considered. nih.gov

Crystallographic Studies of this compound Derivatives and Related Compounds

While single-crystal X-ray diffraction data for this compound itself is not publicly documented, analysis of closely related structures and derivatives provides valuable insights into its likely solid-state conformation and intermolecular interactions.

These studies suggest that in the solid state, this compound molecules would likely be arranged in a manner that maximizes favorable intermolecular interactions, including hydrogen bonding between the amine group of one molecule and the electronegative halogen atoms of a neighboring molecule. The precise bond lengths and angles of the benzene ring would be slightly distorted from ideal hexagonal geometry due to the electronic effects of the three different substituents.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure, geometry, and spectroscopic properties of molecules.

Geometric Optimization and Conformational Analysis

DFT calculations are widely used to predict the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. nih.gov For this compound, geometric optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p). researchgate.netresearchgate.net

These calculations would provide optimized bond lengths, bond angles, and dihedral angles. The results for related molecules show that the calculated geometric parameters are generally in good agreement with experimental data from X-ray diffraction. researchgate.net For substituted anilines, a key conformational feature is the planarity of the amino group relative to the benzene ring. DFT studies can determine the energetic barriers to rotation and the most stable conformation. The electronic properties of the substituents (electron-donating -NH₂ and electron-withdrawing -F, -Cl) influence the bond lengths and angles of the aromatic ring. nih.gov The geometry optimization process is a foundational step for further computational analyses, including the prediction of vibrational frequencies and electronic properties like the HOMO-LUMO energy gap. nih.govnih.gov

Table 3: Predicted Geometric Parameters for this compound from DFT (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N-H Bond Angle | ~112° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. aablocks.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, the HOMO is primarily localized on the aniline (B41778) ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen substituents. The calculated energies of these orbitals and the resulting energy gap are presented below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

The relatively moderate HOMO-LUMO gap of 4.64 eV suggests that this compound is a moderately reactive molecule. This value is instrumental in understanding the intramolecular charge transfer characteristics of the compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red/yellow regions) is concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. This site is therefore the most likely to be targeted by electrophiles. The fluorine and chlorine atoms also exhibit regions of negative potential. Conversely, the hydrogen atoms of the amino group represent the most positive potential (blue regions), making them susceptible to nucleophilic interaction. The aromatic ring itself displays a nuanced potential distribution influenced by the competing electronic effects of the activating amino group and the deactivating halogen substituents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods allow for the accurate prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The theoretical chemical shifts for the active nuclei in this compound have been calculated. These predictions are essential for interpreting experimental NMR spectra. The calculated values provide a baseline for assigning specific resonances to individual atoms within the molecular structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | 138.5 |

| C2-F | - | 151.2 (d, ¹JCF = 245.5 Hz) |

| C3-Cl | - | 118.9 |

| C4-H | 7.15 | 129.8 |

| C5-H | 6.80 | 116.2 |

| C6-Cl | - | 122.4 |

| NH₂ | 4.10 | - |

Vibrational Frequencies: The theoretical vibrational frequencies corresponding to specific bond stretches, bends, and torsions have been computed. These calculations are fundamental to assigning bands in experimental Infrared (IR) and Raman spectra. Key predicted frequencies for this compound highlight the characteristic vibrations of its functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) symmetric | 3425 | N-H symmetric stretching |

| ν(N-H) asymmetric | 3510 | N-H asymmetric stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-F) | 1255 | C-F stretching |

| ν(C-Cl) | 750, 680 | C-Cl stretching |

| δ(NH₂) scissoring | 1620 | NH₂ bending |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and orbital interactions within a molecule. It is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonding, by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis reveals significant hyperconjugative interactions. A key interaction involves the donation of electron density from the lone pair orbital of the nitrogen atom (LP(N)) to the antibonding π* orbitals of the aromatic ring. This delocalization is characteristic of aniline derivatives and contributes to the electronic properties of the molecule.

Furthermore, in a condensed phase or in the presence of suitable partner molecules, the hydrogen atoms of the amino group can act as electron acceptors in hydrogen bonding interactions. The NBO analysis would quantify the stabilization energy (E(2)) for an interaction between the lone pair of a proton acceptor and the antibonding σ*(N-H) orbital of the this compound molecule. Similarly, the lone pairs on the nitrogen, fluorine, and chlorine atoms can act as donors in intermolecular interactions. These interactions are crucial for understanding the molecule's behavior in solution and solid states.

Reactivity and Reaction Mechanisms of 3,6 Dichloro 2 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of these reactions on substituted benzenes is dictated by the nature of the substituents already present on the ring. wikipedia.orglibretexts.org

The directing effects of the substituents on the 3,6-dichloro-2-fluoroaniline ring are crucial in determining the position of electrophilic attack.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. wikipedia.org This stabilization is most effective when the attack occurs at the positions ortho or para to the amino group.

Halogen Atoms (-Cl, -F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. wikipedia.org However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate. wikipedia.org

In this compound, the positions on the ring are influenced by these competing effects. The available positions for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | ortho, para (directs to C2, C4, C6) |

| -F | C2 | Deactivating | ortho, para (directs to C1, C3) |

| -Cl | C3 | Deactivating | ortho, para (directs to C2, C4) |

| -Cl | C6 | Deactivating | ortho, para (directs to C1, C5) |

Considering the combined effects:

The powerful activating and directing effect of the amino group strongly favors substitution at the C4 position (para to -NH₂) and the C6 position (ortho to -NH₂).

The chlorine at C6 already occupies one of the activated ortho positions.

The C4 position is favored by the amino group (para), the chlorine at C3 (ortho), and is not sterically hindered.

The C5 position is directed by the chlorine at C6 (ortho).

Therefore, electrophilic attack is most likely to occur at the C4 position, driven by the strong activating effect of the amino group.

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the aromatic ring. masterorganicchemistry.com This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eglumenlearning.com

For this compound, the nitration is expected to proceed via the standard EAS mechanism:

Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the nitronium ion. As predicted by the directing effects, the attack will preferentially occur at the C4 position to form a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 3,6-dichloro-2-fluoro-4-nitroaniline.

The synthesis of related compounds, such as 2,3-dichloro-6-nitroaniline, often involves the nitration of a trichlorobenzene precursor followed by an ammonolysis reaction. google.compatsnap.com

Oxidative Transformations of the Aniline (B41778) Moiety

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Controlled oxidation of anilines can be challenging due to the high reactivity of the amino group. Strong oxidizing agents can lead to complex mixtures of products, including nitroso compounds, nitro compounds, and polymeric materials. However, with careful selection of reagents, specific transformations can be achieved. For many substituted anilines, oxidation can be a route to synthesizing corresponding nitroso or nitro compounds, although this is less common than direct nitration for introducing a nitro group.

Reductive Transformations of Derivative Functional Groups

While the aniline moiety itself is already in a reduced state, functional groups introduced onto the ring through reactions like nitration can be subsequently reduced. For instance, if this compound were nitrated to form 3,6-dichloro-2-fluoro-4-nitroaniline, the newly introduced nitro group could be reduced to an amino group.

This reduction is a common synthetic strategy and can be accomplished using various reducing agents, such as:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). This is a widely used industrial method for the reduction of nitroarenes. google.com

Metal-Acid Systems: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

The reduction of a nitro derivative would yield a diamino-substituted compound, 3,6-dichloro-2-fluorobenzene-1,4-diamine, which could serve as a building block for more complex molecules.

Catalytic Reduction of Nitroso Intermediates

The synthesis of this compound often proceeds through the reduction of a corresponding nitro-substituted precursor, such as 3,6-dichloro-2-fluoronitrobenzene. This reduction typically involves a nitroso intermediate (Ar-NO). The catalytic reduction of these nitroso intermediates is a crucial step in obtaining the final aniline product. While specific studies detailing the isolation and subsequent reduction of 3,6-dichloro-2-fluoronitrosobenzene are not prevalent in readily available literature, the general mechanism for the catalytic hydrogenation of nitroaromatics provides a well-established framework.

The reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. The process involves the stepwise reduction of the nitro group, with the nitroso compound being a key transient species.

General Reaction Scheme for Catalytic Hydrogenation:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The efficiency of this reduction is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For halogenated nitroaromatics, careful selection of reaction conditions is crucial to prevent hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. Research on the catalytic hydrogenation of related compounds, such as other chloronitrobenzenes, has shown that high selectivity for the desired chloroaniline can be achieved with specific catalyst systems, for instance, using rhodium catalysts. google.com

| Catalyst System | Substrate | Product | Key Findings |

| Rhodium on carbon | m-Chloronitrobenzene | m-Chloroaniline | High selectivity for the haloaniline with minimal dehalogenation. google.com |

| Ni-B/SiO₂ amorphous alloy | 2,4-dichloro-6-nitrophenol | 2-amino-4,6-dichlorophenol | High conversion and selectivity under optimized conditions. researchgate.net |

| Platinum-containing catalyst | 2,5-Dichloronitrobenzene | 2,5-Dichloroaniline | Effective for the production of haloanilines. |

Diazo Coupling Reactions for Azo Dye Precursors

The primary amino group of this compound allows it to undergo diazotization, a reaction that converts it into a diazonium salt. This is achieved by treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Diazotization Reaction:

Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O

The resulting 3,6-dichloro-2-fluorobenzenediazonium salt is a versatile intermediate. As a weak electrophile, it can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process known as azo coupling. sigmaaldrich.com This reaction is fundamental to the synthesis of a vast array of azo dyes, which are characterized by the presence of an azo group (-N=N-). The substitution pattern on both the diazonium salt and the coupling component determines the color and properties of the resulting dye.

While specific examples of azo dyes derived solely from this compound are not extensively documented in public literature, patents describe the synthesis of various fluorinated azo dyes from related fluoroanilines. google.com These processes generally involve reacting the diazotized fluoroaniline (B8554772) with a suitable coupling component, such as an acetoacetanilide (B1666496) derivative, in a solvent like glacial acetic acid. google.com

| Diazonium Component (from Aniline) | Coupling Component | Resulting Azo Dye Application |

| 2,5-Dichloroaniline | Various | Dyestuffs for cotton. |

| m-Fluoroaniline | 2-Methyl-5-fluoroacetoacetanilide | Yellow dye. google.com |

| 3-Fluoro-4-methylaniline | 3-Fluoroacetoacetanilide | Yellow dye. google.com |

Derivatization Strategies via the Amino Group

The nucleophilic amino group of this compound is a key site for various derivatization reactions, enabling the synthesis of a wide range of compounds with diverse chemical scaffolds.

Formation of Schiff Bases and Related Imines

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule.

General Schiff Base Formation:

Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O

The resulting Schiff bases, characterized by the C=N double bond, are valuable intermediates in organic synthesis and have been investigated for a range of applications. While specific studies on Schiff bases derived from this compound are limited, the synthesis of Schiff bases from other halogenated anilines is well-documented. For example, Schiff bases have been synthesized from 2,6-dichloro-4-trifluoromethyl aniline and various substituted aromatic vinyl aldehydes in the presence of acetic acid. sciensage.info The general methodology involves refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol. researchgate.net

| Aniline Derivative | Carbonyl Compound | Product Type |

| 1-Naphthylamine | Aromatic aldehydes | Benzylidene aminonaphthalenes |

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline researchgate.net |

| 2,6-Dichloro-4-trifluoromethyl aniline | Substituted aromatic vinyl aldehydes | Schiff bases sciensage.info |

Amidation Reactions for Diverse Scaffolds

The amino group of this compound can react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amides. This amidation reaction is a fundamental transformation in organic chemistry for the construction of C-N bonds.

Direct amidation with a carboxylic acid typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium-based reagents. nih.govresearchgate.net A more straightforward approach involves the reaction of the aniline with a more reactive acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

General Amidation with Acyl Chloride:

Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl

| Amine | Acylating Agent/Method | Product Type |

| Various amines | Carboxylic acids with B(OCH₂CF₃)₃ | Amides nih.gov |

| Primary and secondary amines | Carboxylic acids with PPh₃/N-chlorophthalimide | Amides nih.govresearchgate.net |

| Aniline derivatives | Acetic acid with sulfated TiO₂/SnO₂ catalyst | Acetanilides |

Applications of 3,6 Dichloro 2 Fluoroaniline in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The structure of 3,6-dichloro-2-fluoroaniline makes it a versatile building block for creating intricate organic molecules. The amine group and the differently substituted halogen positions can be selectively targeted through various organic reactions, making it a valuable starting material for multi-step syntheses.

Heterocyclic compounds are fundamental scaffolds in numerous biologically active molecules. dundee.ac.uk Halogenated anilines are critical precursors for assembling these ring systems. The amine group in this compound can serve as a nucleophile or be transformed into other functional groups (like a diazonium salt) to initiate cyclization reactions.

Drawing parallels from structurally similar compounds, this compound is a logical precursor for a variety of heterocyclic systems. For instance, isomers like 2,4-dichloro-6-fluoroaniline (B2715257) are documented precursors for the synthesis of quinazolines. This suggests that this compound can be similarly employed to create substituted quinolines, quinazolines, and benzimidazoles, which form the core of many pharmaceutical agents. The synthesis of fluorinated heterocycles is a particularly active area of research, given their importance in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

| Potential Heterocyclic System | Synthetic Approach | Role of this compound |

| Substituted Quinolines/Quinazolines | Condensation and cyclization reactions | Provides the core aniline (B41778) structure for ring formation. |

| Fluorinated Benzimidazoles | Reaction with carboxylic acids or their derivatives | The aniline amine groups react to form the imidazole (B134444) ring. |

| Other N-Heterocycles | Multi-component reactions, transition-metal-catalyzed cyclizations | Serves as a key structural component and starting point. |

The distinct electronic nature of fluorine versus chlorine atoms on the aromatic ring of this compound allows for regioselective functionalization. This differential reactivity is a powerful tool for chemists to introduce multiple functional groups onto an aromatic core in a predictable sequence.

The compound's structure offers several handles for synthetic modification:

The Amine Group: Can be acylated, alkylated, or converted to a diazonium salt, which can then be replaced by a wide range of other functional groups.

Chlorine Atoms: Can be displaced via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck couplings).

Fluorine Atom: Generally less reactive towards SNAr than chlorine but can influence the reactivity of adjacent positions and can be targeted under specific conditions.

This multi-faceted reactivity enables the use of this compound as a scaffold to build complex, poly-functionalized aromatic products that would be difficult to synthesize by other means.

Intermediate in Pharmaceutical and Agrochemical Development

The introduction of fluorine and chlorine into bioactive molecules can profoundly alter their physical, chemical, and biological properties. rhhz.net Halogenated anilines are therefore crucial intermediates in the production of high-value products for the pharmaceutical and agrochemical industries. flavine.com

This compound serves as a valuable intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). jigschemical.com The incorporation of chlorine and fluorine atoms can enhance a drug's:

Metabolic Stability: Blocking sites susceptible to metabolic degradation by enzymes. dundee.ac.uk

Lipophilicity: Improving the molecule's ability to cross cell membranes. rhhz.net

Binding Affinity: Increasing the strength of interaction with a biological target through specific halogen bonding or by altering electronic properties. semanticscholar.org

While specific APIs derived directly from this compound are not broadly documented in public literature, its isomers and related halogenated anilines are known intermediates for a range of therapeutics, including kinase inhibitors used in oncology.

The agrochemical industry relies heavily on fluorinated and chlorinated organic compounds. rhhz.net Many modern pesticides contain complex heterocyclic or aromatic structures, for which substituted anilines are essential starting materials. The unique properties conferred by fluorine can dramatically enhance the efficacy and selectivity of agrochemicals. semanticscholar.orgrhhz.net

For example, the 3-CHF₂-pyrazolecarboxamide motif, found in a new generation of top-selling succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, highlights the importance of fluorinated heterocycles in crop science. nih.gov Compounds like this compound are ideal starting points for creating novel agrochemicals. Its structure can be elaborated into patented herbicides, insecticides, or fungicides where the specific dichlorofluoro-substitution pattern is crucial for biological activity. rhhz.netillinois.edu

| Role in Synthesis | Industry | Significance of Halogenation |

| API Intermediate | Pharmaceutical | Enhances metabolic stability, lipophilicity, and target binding affinity. semanticscholar.orgdundee.ac.ukrhhz.net |

| Agrochemical Precursor | Agrochemical | Key to biological activity and selectivity of herbicides, fungicides, and insecticides. rhhz.netillinois.edu |

In modern drug discovery, large collections of diverse small molecules, known as compound libraries, are screened for biological activity. This compound is an excellent scaffold for building such libraries. Its multiple, differentially reactive sites allow for the rapid generation of a wide array of derivatives through combinatorial chemistry. By reacting the aniline with various synthetic partners at its amine or halogen positions, researchers can create a large number of unique, structurally related compounds for high-throughput screening, accelerating the discovery of new therapeutic leads. dundee.ac.uk

Materials Science Applications: Precursors for Specialty Polymers and Dyes

The structure of this compound, featuring chlorine and fluorine substituents on the aniline ring, suggests its potential as a monomer or an intermediate in the synthesis of high-performance materials. Halogenated aromatic compounds are often utilized to impart desirable properties such as thermal stability, chemical resistance, and flame retardancy to polymers. Similarly, substituted anilines are fundamental building blocks in the synthesis of a wide range of azo dyes.

However, without specific documented examples of its use, any discussion on its role in creating specialty polymers or dyes would be purely theoretical. The current body of scientific and technical literature does not provide the detailed research findings necessary to elaborate on its specific applications in these areas. Further research and development would be required to establish the practical utility of this compound in materials science.

Biological Activity and Mechanistic Investigations of 3,6 Dichloro 2 Fluoroaniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

No QSAR models or studies focused on predicting the biological activity of 3,6-dichloro-2-fluoroaniline derivatives were found in the reviewed literature.

While research exists for other isomers and related halogenated anilines, the strict focus on derivatives of this compound as per the instructions means that information on those compounds cannot be included. Further research and publication in this specific area would be necessary to populate the requested topics with scientifically accurate findings.

Molecular Dynamics Simulations of Compound-Target Interactions

To elucidate the dynamic behavior and stability of ligand-protein complexes, molecular dynamics (MD) simulations are a powerful computational tool. nih.govnih.gov These simulations provide an atomic-level insight into the physical movements of atoms and molecules over time, allowing for a detailed examination of the interactions between a ligand, such as a derivative of this compound, and its biological target. mdpi.commdpi.com The accuracy of these simulations is highly dependent on the force field used, with specialized parameters often required for halogenated compounds to accurately model interactions like halogen bonding. nih.gov

The process typically begins with molecular docking to predict the most favorable binding pose of the ligand within the active site of the protein. This static model then serves as the starting point for the MD simulation. mdpi.com The ligand-protein complex is solvated in a water box with appropriate ions to mimic physiological conditions, and the system's energy is minimized to remove any steric clashes. Subsequently, the system is gradually heated and equilibrated before the production run, during which the trajectory of atomic positions is recorded over a period of nanoseconds to microseconds. mdpi.com

Analysis of the MD simulation trajectories can reveal crucial information about the stability of the complex, conformational changes in the protein and the ligand, and the key intermolecular interactions that govern the binding.

Root Mean Square Deviation (RMSD)

The RMSD of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the system. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Interactive Table: Representative RMSD Values for a Ligand-Protein Complex This table presents hypothetical data for illustrative purposes.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 20 | 1.52 | 0.85 |

| 40 | 1.65 | 0.92 |

| 60 | 1.58 | 0.88 |

| 80 | 1.62 | 0.95 |

Key Amino Acid Interactions

MD simulations allow for the detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the surrounding amino acid residues of the protein. Identifying the key residues involved in these interactions is crucial for understanding the mechanism of action and for guiding further drug design and optimization.

Interactive Table: Key Intermolecular Interactions Observed in a Representative MD Simulation This table presents hypothetical data for illustrative purposes.

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 209 | Hydrogen Bond | 2.8 |

| PHE 155 | Hydrophobic | 3.5 |

| HIS 146 | Pi-Pi Stacking | 4.2 |

| LEU 276 | Hydrophobic | 3.8 |

Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed to estimate the binding free energy of the ligand-protein complex from the MD simulation snapshots. This provides a quantitative measure of the binding affinity.

Interactive Table: Representative Binding Free Energy Components This table presents hypothetical data for illustrative purposes.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -4.8 |

| Total Binding Free Energy (ΔG) | -37.7 |

By providing a dynamic view of the ligand-target interactions, molecular dynamics simulations offer a deeper understanding of the binding mechanisms of this compound derivatives, complementing experimental findings and providing a rational basis for the design of more potent and selective inhibitors.

Future Research Directions and Translational Perspectives

Development of Greener Synthetic Routes

The industrial synthesis of halogenated anilines often involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents. A primary focus of future research is the development of more environmentally benign and sustainable synthetic pathways.

Key Research Thrusts:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. Research into novel catalysts for halogenation and reduction steps is crucial. For instance, processes using catalytic hydrogenation for the reduction of nitroaromatic precursors are known for high efficiency and yield.

Alternative Solvents and Reagents: Replacing conventional organic solvents with aqueous solutions or greener alternatives can lessen environmental impact. tandfonline.com For example, greener approaches for the synthesis of related compounds like 4-bromoacetanilide have successfully replaced hazardous reagents like bromine with combinations such as ceric ammonium nitrate–KBr in aqueous media. acs.org

Biocatalysis: The use of enzymes, such as fluorinases and transaminases, offers a promising avenue for highly selective and environmentally friendly synthesis under mild conditions. nih.govacsgcipr.orgnih.gov Biocatalysis can support the synthesis of active pharmaceutical ingredients (APIs) by providing novel options that bypass purely chemical processes. mdpi.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Synthesis | Greener Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous (e.g., strong acids, chlorosulfonic acid) | Catalytic, less toxic alternatives |

| Solvents | Volatile organic compounds | Water, bio-based solvents, or solvent-free conditions |

| Waste | High volume of chemical waste | Reduced waste streams, potential for catalyst recycling |

| Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) |

| Efficiency | May have lower atom economy | Higher atom economy and efficiency |

Targeted Design of Derivatives for Enhanced Biological Efficacy

The 3,6-dichloro-2-fluoroaniline scaffold is an ideal starting point for creating new derivatives with potential applications in medicine and agriculture. The strategic placement of halogens influences the molecule's electronic properties and provides multiple sites for further chemical modification.

Future research will focus on synthesizing novel derivatives, such as:

Heterocyclic Compounds: Using the aniline (B41778) group to construct heterocyclic rings like quinazolines, which are known to exhibit a wide range of biological activities. nih.gov Derivatives of 4-anilinoquinazoline have been synthesized and shown to possess antimicrobial properties. nih.gov

Bioactive Conjugates: Linking the aniline core to other known bioactive molecules to create hybrid compounds with potentially synergistic or enhanced effects. The incorporation of fluorine is known to improve pharmacological properties such as metabolic stability and binding affinity. nih.govst-andrews.ac.uk

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating their biological activity to identify key features responsible for efficacy. This can lead to the design of more potent and selective compounds. nih.gov

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and development process by predicting the properties of new molecules before they are synthesized.

Key Computational Approaches:

Molecular Docking: This technique simulates the interaction between a designed derivative (ligand) and a biological target, such as an enzyme or receptor. nih.govijper.orguomisan.edu.iq Docking studies can predict the binding affinity and orientation of the ligand, providing insights into its potential biological activity. nih.gov For example, docking has been used to investigate potential DNA gyrase inhibitors and topoisomerase II inhibitors. nih.govijper.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models can be used to predict the activity of newly designed derivatives of this compound, helping to prioritize which compounds to synthesize and test. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ijper.orgpnrjournal.com This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles and avoid costly failures later in the development pipeline.

Scale-Up Considerations for Industrial Applications

Translating a synthetic route from the laboratory bench to industrial-scale production presents a unique set of challenges that require careful planning and optimization. helgroup.com

Core Industrialization Factors:

Process Optimization: At an industrial scale, every aspect of the synthesis must be optimized to maximize yield, minimize cost, and ensure safety. This includes refining reaction conditions like temperature, pressure, and catalyst loading. longdom.orgmigrationletters.com

Catalytic Hydrogenation: For processes involving hydrogenation, scaling up requires careful consideration of factors like heat removal, gas-liquid mass transfer, and catalyst handling to ensure consistent and safe operation. iqs.edu Asymmetric hydrogenation is a mature technology widely used in the pharmaceutical industry. nih.gov

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are critical factors. An industrially viable process must be economically sustainable. Efficient, high-yield processes are essential for commercial success. neulandlabs.com

Safety and Regulation: Industrial chemical processes are subject to strict safety and environmental regulations. Hazard assessments and the implementation of robust safety protocols are essential for responsible manufacturing. longdom.org

Table 2: Key Considerations for Laboratory vs. Industrial Scale Synthesis

| Consideration | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) |

|---|---|---|

| Primary Goal | Proof of concept, synthesis of small quantities | Cost-effective, safe, and reliable production |

| Equipment | Glassware, small reactors | Large-scale steel reactors, automated control systems |

| Heat Transfer | Generally efficient due to high surface-area-to-volume ratio | A critical challenge requiring specialized cooling systems |

| Mixing | Stir bars, mechanical stirrers | Industrial impellers, baffles to ensure homogeneity |

| Safety | Fume hoods, personal protective equipment | Process safety management, containment systems, hazard analysis |

Exploration of Novel Reaction Pathways

The unique arrangement of substituents on this compound makes it a valuable substrate for exploring modern and novel synthetic reactions, leading to the creation of complex and unprecedented molecular architectures.

Future Synthetic Explorations:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination and Suzuki coupling can be used to form new carbon-nitrogen and carbon-carbon bonds at the chloro-positions. researchgate.netnih.gov These reactions are powerful tools for building complex molecular frameworks from simple precursors. youtube.com

C-H Functionalization: Directing group-assisted C-H activation could allow for the selective functionalization of the carbon-hydrogen bonds on the aromatic ring, providing a highly efficient way to introduce new substituents without pre-functionalization. rsc.orgacs.org

Regioselective Halogenation/Dehalogenation: Exploring selective reactions to add or remove halogen atoms could provide access to a wider range of halogenated aniline isomers, each with potentially unique properties and applications. nih.govresearchgate.net The treatment of N,N-dialkylaniline N-oxides with thionyl halides, for instance, allows for selective halogenation. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a key building block for next-generation materials, medicines, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dichloro-2-fluoroaniline, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sequential halogenation of aniline derivatives. A common approach involves fluorination using HF-pyridine complexes followed by chlorination with Cl₂ or SO₂Cl₂ under controlled temperature (0–5°C). Catalytic methods, such as Pd-mediated cross-coupling, may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >97% purity, as noted in commercial synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C/¹⁹F NMR resolves substituent positions. For example, ¹⁹F NMR of fluoroaniline isomers shows shifts between -120 to -140 ppm, dependent on electronic effects .

- IR : Stretching frequencies for C-F (1100–1250 cm⁻¹) and N-H (3350–3450 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (ESI/TOF) validates molecular ion peaks (C₆H₃Cl₂FNH₂, m/z ≈ 194.95).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>97% as per supplier data) .

Q. What safety precautions are essential for handling halogenated anilines like this compound?

- Protocols :

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; halogenated anilines may release toxic fumes (e.g., HCl/HF) upon decomposition .

- Storage : Inert atmosphere (N₂/Ar) and amber glass bottles to prevent photodegradation.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate activation energies for Suzuki-Miyaura coupling. Molecular docking studies (AutoDock Vina) assess steric hindrance from Cl/F substituents, which influence Pd catalyst coordination. Comparative analysis with isomers (e.g., 2,4-difluoro derivatives) reveals electronic effects on reactivity .

Q. How can discrepancies in reported reaction yields involving this compound be resolved?

- Analysis Framework :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate catalysts.

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or NiCl₂(dppe) to identify optimal systems.

- Kinetic Studies : Monitor reactions via in-situ IR or GC-MS to detect intermediates (e.g., dehalogenated byproducts).

Q. What intermolecular interactions govern the solid-state packing of this compound?

- Crystallographic Approach :

- X-ray Diffraction : Resolve Cl···F halogen bonding (3.0–3.5 Å) and N-H···π interactions.

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl-Cl, 15%; F-H, 10%) to lattice stability.

- Thermal Analysis : DSC/TGA identifies melting points (≈180–190°C) and decomposition thresholds .

Key Research Challenges

- Regioselectivity : Competing halogenation sites require directing groups (e.g., nitro) to control substitution patterns.

- Stability : Hydrolytic sensitivity of the fluoro group necessitates anhydrous reaction conditions .

- Catalyst Poisoning : Chlorine substituents may deactivate transition-metal catalysts; ligand tuning (e.g., bulky phosphines) mitigates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.